3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid

Vue d'ensemble

Description

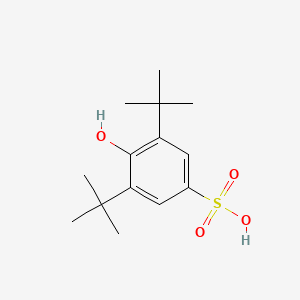

3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C14H22O4S. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with a sulfonic acid group. This compound is known for its antioxidant properties and is used in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid typically involves the following steps:

Nitration of p-cresol: The starting material, p-cresol, undergoes nitration to introduce nitro groups at the desired positions on the benzene ring.

Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst.

Sulfonation: The amino groups are converted to sulfonic acid groups through a sulfonation reaction using sulfuric acid or another sulfonating agent.

Introduction of tert-butyl groups: Finally, tert-butyl groups are introduced at the 3 and 5 positions of the benzene ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Friedel-Crafts alkylation or acylation reactions using alkyl or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde or 3,5-DI-Tert-butyl-4-hydroxybenzoic acid.

Reduction: Formation of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonate or 3,5-DI-Tert-butyl-4-hydroxybenzenesulfinate.

Substitution: Formation of various alkyl or aryl derivatives depending on the substituents used.

Applications De Recherche Scientifique

3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

Industry: Employed in the production of stabilizers for plastics and rubber to enhance their durability and lifespan.

Mécanisme D'action

The antioxidant properties of 3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant. The sulfonic acid group increases the compound’s solubility in aqueous environments, making it suitable for various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-DI-Tert-butyl-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

3,5-DI-Tert-butyl-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a sulfonic acid group.

3,5-DI-Tert-butyl-4-hydroxytoluene: Similar structure but with a methyl group instead of a sulfonic acid group.

Uniqueness

3,5-DI-Tert-butyl-4-hydroxybenzenesulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and makes it more versatile for applications in aqueous environments. The combination of tert-butyl groups and the hydroxyl group provides strong antioxidant properties, making it highly effective in preventing oxidative degradation in various materials.

Activité Biologique

3,5-Di-tert-butyl-4-hydroxybenzenesulfonic acid (DBHBS) is a compound belonging to the class of hydroxybenzenesulfonic acids, known for its antioxidant properties and potential applications in various fields, including food preservation, polymer stabilization, and pharmaceuticals. This article explores the biological activity of DBHBS, summarizing relevant research findings, case studies, and data tables.

DBHBS is characterized by its chemical formula and is often recognized for its structural features that contribute to its biological activity. The presence of hydroxyl groups enhances its ability to scavenge free radicals, making it a valuable antioxidant.

Antioxidant Properties

DBHBS exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that compounds similar to DBHBS can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) in biological systems. For instance, studies have shown that related compounds effectively prevent oxidative damage in neuronal cells exposed to oxidative stress .

Enzyme Inhibition

DBHBS has been investigated for its inhibitory effects on various enzymes. A study highlighted the compound's potential as an inhibitor of cholinesterases, which are enzymes involved in neurotransmitter breakdown. The inhibition of these enzymes could have implications for neurodegenerative diseases such as Alzheimer's disease .

Table 1: Enzyme Inhibition Data

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 1.90 ± 0.16 | AChE |

| 0.084 ± 0.008 | BChE |

Neuroprotective Effects

Research has demonstrated that DBHBS may possess neuroprotective properties. By reducing oxidative stress and inflammation, the compound could potentially protect neuronal cells from degeneration. This effect is particularly relevant in the context of age-related cognitive decline and neurodegenerative diseases .

Study on Antioxidant Activity

A study conducted on DBHBS revealed its effectiveness in scavenging free radicals and inhibiting lipid peroxidation in mouse brain homogenates. The results indicated a strong correlation between the concentration of DBHBS and its antioxidant capacity, suggesting its potential use in formulations aimed at reducing oxidative damage .

Study on Cholinesterase Inhibition

Another significant study focused on the cholinesterase inhibitory activity of DBHBS and related compounds. The findings showed that DBHBS could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment strategies .

Propriétés

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4S/c1-13(2,3)10-7-9(19(16,17)18)8-11(12(10)15)14(4,5)6/h7-8,15H,1-6H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIARAUEABNFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538108 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25679-39-4 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.